molecular formula C7H6N2O B581505 3-Amino-5-hydroxybenzonitrile CAS No. 1243444-99-6

3-Amino-5-hydroxybenzonitrile

Cat. No.: B581505
CAS No.: 1243444-99-6
M. Wt: 134.138
InChI Key: FCYINOGGOHJKBT-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O. It is a derivative of benzonitrile, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-nitro-5-hydroxybenzonitrile with a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group (-NO2) to an amino group (-NH2), yielding this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation. This method employs a catalyst, such as palladium on carbon, to facilitate the reduction of 3-nitro-5-hydroxybenzonitrile under hydrogen gas. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxybenzonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-hydroxybenzonitrile
  • 4-Amino-5-hydroxybenzonitrile
  • 3-Amino-5-methoxybenzonitrile

Uniqueness

3-Amino-5-hydroxybenzonitrile is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it valuable for specific applications .

Biological Activity

3-Amino-5-hydroxybenzonitrile (C₇H₈N₂O) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an amino group (-NH₂) and a hydroxyl group (-OH) on a benzene ring, along with a nitrile group (-C≡N). This unique arrangement allows for various interactions with biological macromolecules, influencing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of functional groups facilitates hydrogen bonding, which can modulate biological pathways involved in:

  • Cell signaling
  • Metabolism
  • Gene expression

For instance, its antimicrobial properties may arise from disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria. Its effectiveness is comparable to established antibiotics like rifampicin .
  • Anticancer Potential : There is ongoing research into the compound's potential as an anticancer agent. Preliminary studies suggest it may inhibit pathways involved in tumor growth and metastasis.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) similar to that of conventional antibiotics, suggesting its potential as an alternative treatment option .
  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound could induce apoptosis in malignant cells while sparing normal cells. This selectivity underscores its potential therapeutic benefits.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModeratePromising
3-Amino-4-hydroxybenzonitrileLowModerate
3-Amino-5-methoxybenzonitrileHighLow

Properties

IUPAC Name

3-amino-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYINOGGOHJKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858679
Record name 3-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243444-99-6
Record name 3-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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